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molecular formula C3H8ClF2N B1349931 2,2-Difluoropropylamine hydrochloride CAS No. 868241-48-9

2,2-Difluoropropylamine hydrochloride

Cat. No. B1349931
M. Wt: 131.55 g/mol
InChI Key: IDJKGOWDPKVIBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08080556B2

Procedure details

TEA (1.3 mL, 0.8 mmol) was added to a solution of 2,2-difluoropropylamine hydrochloride (82 mg, 0.62 mmol) and 1,1′-CARBONYLDIIMIDAZOLE (114 mg, 0.7 mmol) in DMF (3 mL) (clear colorless solution). The solution was used for the synthesis of compound 5 without further isolation of compound 9.
[Compound]
Name
TEA
Quantity
1.3 mL
Type
reactant
Reaction Step One
Quantity
82 mg
Type
reactant
Reaction Step One
Quantity
114 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
[Compound]
Name
compound 5
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
compound 9
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[F:2][C:3]([F:7])([CH3:6])[CH2:4][NH2:5].[C:8](N1C=CN=C1)([N:10]1[CH:14]=[CH:13][N:12]=[CH:11]1)=[O:9]>CN(C=O)C>[F:2][C:3]([F:7])([CH3:6])[CH2:4][NH:5][C:8]([N:10]1[CH:14]=[CH:13][N:12]=[CH:11]1)=[O:9] |f:0.1|

Inputs

Step One
Name
TEA
Quantity
1.3 mL
Type
reactant
Smiles
Name
Quantity
82 mg
Type
reactant
Smiles
Cl.FC(CN)(C)F
Name
Quantity
114 mg
Type
reactant
Smiles
C(=O)(N1C=NC=C1)N1C=NC=C1
Name
Quantity
3 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
compound 5
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
compound 9
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
FC(CNC(=O)N1C=NC=C1)(C)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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